molecular formula C19H19F3N2O3 B2762024 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide CAS No. 2034443-77-9

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide

Cat. No.: B2762024
CAS No.: 2034443-77-9
M. Wt: 380.367
InChI Key: LMZIVQCAXAGTQI-UHFFFAOYSA-N
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Description

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide is a synthetic organic compound with the molecular formula C₁₉H₁₉F₃N₂O₃ and a molecular weight of 380.36 g/mol . This chemically complex molecule is a nicotinamide derivative, characterized by a central pyridine ring linked to a tetrahydrofuran-3-yl ether group and a phenethylamide substituent bearing a trifluoromethyl group . The integration of these distinct moieties—a nicotinamide core known for its role in biochemical processes , a tetrahydrofuran ring that can influence solubility and pharmacokinetics, and a lipophilic trifluoromethyl group—makes this compound a valuable intermediate for researchers in medicinal chemistry. While a specific biological mechanism of action for this exact molecule is not fully defined, its structural features suggest potential as a key scaffold for investigating new therapeutic agents. Nicotinamide derivatives are fundamental in cellular metabolism, serving as precursors to essential coenzymes like NAD+ . Furthermore, structurally related compounds featuring trifluoromethylphenyl groups have been investigated as modulators of specific receptors, such as the neurokinin receptor, indicating potential research applications in areas like emesis and inflammation . Researchers may utilize this compound as a building block for developing and screening novel small-molecule libraries or as a reference standard in analytical studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-(oxolan-3-yloxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c20-19(21,22)15-4-1-13(2-5-15)7-9-23-18(25)14-3-6-17(24-11-14)27-16-8-10-26-12-16/h1-6,11,16H,7-10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZIVQCAXAGTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran-3-yl Ether: This step involves the reaction of tetrahydrofuran with an appropriate halide or sulfonate ester under basic conditions to form the tetrahydrofuran-3-yl ether.

    Nicotinamide Derivative Formation: The nicotinamide core is synthesized through the reaction of nicotinic acid with ammonia or an amine derivative.

    Coupling Reaction: The final step involves coupling the tetrahydrofuran-3-yl ether with the nicotinamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone or other oxidized derivatives.

    Reduction: The nitro group on the nicotinamide core can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The nicotinamide core can interact with enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the tetrahydrofuran-3-yl ether can modulate its solubility and bioavailability.

Comparison with Similar Compounds

Nicotinamide/Benzamide Derivatives

Several structurally related compounds highlight key differences in substituents and biological activity:

Compound Name Core Structure Key Substituents Reported Use/Activity
Target Compound Nicotinamide 6-(tetrahydrofuran-3-yl)oxy; N-(4-(trifluoromethyl)phenethyl) Hypothesized kinase inhibition
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) Benzamide Tetrahydrofuran-2-oxo; N-cyclopropane; 3-chlorophenyl Fungicide (cyprofuram)
N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (Inabenfide) Pyridinecarboxamide 4-chloro-2-(hydroxybenzyl)phenyl Plant growth regulator (inabenfide)
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) Benzamide 3-isopropoxy; 2-(trifluoromethyl) Fungicide (flutolanil)

Key Observations :

  • Nicotinamide vs.
  • Tetrahydrofuran Substituent : The tetrahydrofuran-3-yloxy group in the target compound contrasts with the tetrahydro-2-oxo-3-furanyl group in cyprofuram. The absence of a ketone in the target compound may reduce metabolic oxidation susceptibility .
  • Trifluoromethyl Phenethyl Group : The 4-(trifluoromethyl)phenethyl substituent enhances lipophilicity and electron-withdrawing effects compared to flutolanil’s 2-(trifluoromethyl)benzamide, possibly improving membrane permeability .

Kinase Inhibitor Analogs

The tetrahydrofuran-3-yloxy motif is also seen in kinase inhibitors like afatinib (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide), a dual EGFR/HER2 inhibitor . While afatinib’s quinazoline core differs from the target compound’s nicotinamide, the shared tetrahydrofuran-3-yloxy group suggests a possible role in enhancing solubility or binding interactions with kinase domains.

Heterocyclic Variations

The compound 6-((3-chloro-4-(trifluoromethoxy)phenyl)amino)-4-isopropyl-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide (CAS 676628-65-2) shares a nicotinamide core but replaces the tetrahydrofuran-3-yloxy group with a tetrahydro-2H-pyran-4-ylmethyl chain. The pyran ring’s increased oxygen content and larger ring size may alter pharmacokinetics, such as metabolic stability or tissue distribution, compared to the target compound’s tetrahydrofuran moiety.

Research Implications and Limitations

  • Structural Activity Relationships (SAR) : The trifluoromethyl group and tetrahydrofuran-3-yloxy substituent are critical for optimizing target engagement and physicochemical properties. However, experimental validation is required to confirm these hypotheses.
  • Knowledge Gaps: No direct pharmacological or biochemical data for the target compound is available in the provided evidence. Comparisons rely on structural analogs, necessitating further studies (e.g., kinase inhibition assays, solubility profiling).

Biological Activity

Introduction

The compound 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide, also referred to as a derivative of nicotinamide, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H20F3N2O3C_{19}H_{20}F_3N_2O_3, with a molecular weight of approximately 414.81 g/mol. The synthesis typically involves multiple steps:

  • Formation of the Nicotinamide Core : This can be achieved through nitration, reduction, and amidation.
  • Introduction of the Chloro Group : Chlorination reactions using thionyl chloride or phosphorus pentachloride are commonly employed.
  • Attachment of Tetrahydrofuran-3-yl Ether : This is achieved through nucleophilic substitution reactions.

These steps contribute to the compound's unique properties, which are vital for its biological activity.

The biological activity of 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as a ligand for various receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The precise targets and pathways remain an area of ongoing research.

Pharmacological Properties

Research indicates that compounds similar to this nicotinamide derivative exhibit significant pharmacological effects:

  • Immunomodulation : Analogous compounds have shown potential in modulating immune responses by interacting with sphingosine-1-phosphate receptors (S1P1), which are crucial in lymphocyte trafficking .
  • Antiproliferative Effects : Some studies suggest that nicotinamide derivatives can inhibit cell proliferation in various cancer cell lines, indicating potential anticancer properties.

Case Studies

  • Sphingosine-1-Phosphate Receptor Agonism :
    • A related compound demonstrated a dramatic reduction in circulating lymphocytes (up to 78%) in rat models after administration, indicating strong S1P1 receptor agonist activity . This suggests potential therapeutic applications in conditions like multiple sclerosis.
  • Toxicology Studies :
    • In vivo toxicity assessments have shown that certain derivatives do not exhibit significant adverse effects at therapeutic doses, highlighting their safety profile for further development .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
ImmunomodulationUp to 78% reduction in lymphocytes
AntiproliferativeInhibition of cancer cell proliferation
Safety ProfileNo significant adverse effects reported

Table 2: Synthesis Steps Overview

Step DescriptionReagents/Conditions
Formation of Nicotinamide CoreNitration, reduction, amidation
Introduction of Chloro GroupThionyl chloride or phosphorus pentachloride
Attachment of Tetrahydrofuran-3-yl EtherNucleophilic substitution reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution of the tetrahydrofuran-3-yl ether group onto the nicotinamide core, followed by coupling with the 4-(trifluoromethyl)phenethylamine moiety. Key steps include refluxing in polar aprotic solvents (e.g., DMF or THF) and purification via column chromatography. Intermediates are characterized using 1H/13C NMR , IR spectroscopy , and mass spectrometry (MS) to confirm functional groups and molecular weight .
  • Critical Parameters : Reaction temperature (60–80°C) and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield. Purity (>95%) is validated via HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : Assigns proton environments (e.g., tetrahydrofuran’s ether oxygen shifts at δ 3.5–4.0 ppm) and confirms trifluoromethyl group presence (19F NMR, δ -60 to -70 ppm).
  • IR : Identifies amide C=O stretching (~1650 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹).
  • Elemental Analysis : Validates stoichiometry (C, H, N, F) .

Advanced Research Questions

Q. How do structural modifications (e.g., tetrahydrofuran vs. tetrahydrothiophene moieties) influence biological activity?

  • Comparative Analysis :

  • Bioactivity : Replacing the tetrahydrofuran oxygen with sulfur (tetrahydrothiophene) increases lipophilicity, potentially enhancing membrane permeability but reducing solubility. This alters interactions with targets like enzymes or receptors .
  • Data Interpretation : Contradictions in activity data (e.g., IC50 variability) may arise from assay conditions (e.g., buffer pH affecting ionization) or impurities in stereoisomeric mixtures .

Q. What computational strategies predict the compound’s reactivity and binding modes?

  • Modeling Approaches :

  • Density Functional Theory (DFT) : Calculates charge distribution on the trifluoromethyl group, predicting electrophilic/nucleophilic sites.
  • Molecular Docking : Screens interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina. The tetrahydrofuran oxygen often forms hydrogen bonds with active-site residues .
    • Validation : Experimental kinetics (e.g., SPR or ITC) confirm computational predictions .

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Troubleshooting Framework :

Purity Verification : Re-test synthesized batches via HPLC-MS to rule out degradation products.

Assay Optimization : Standardize cell-based assays (e.g., use isogenic cell lines to minimize genetic variability).

Structural Confirmation : Re-examine stereochemistry (e.g., via X-ray crystallography) if activity varies between batches .

Methodological Resources

  • Synthetic Protocols : Refer to and for stepwise procedures and solvent selection.
  • Spectroscopic Libraries : Use NIST Chemistry WebBook ( ) for reference NMR/IR spectra.
  • Computational Tools : ICReDD’s reaction path search methods ( ) integrate quantum chemistry and machine learning for reaction optimization.

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